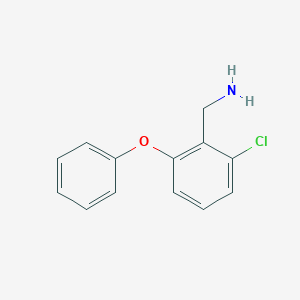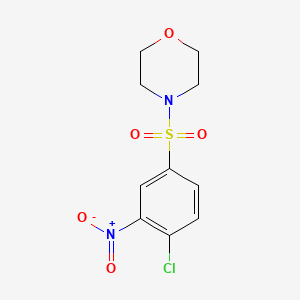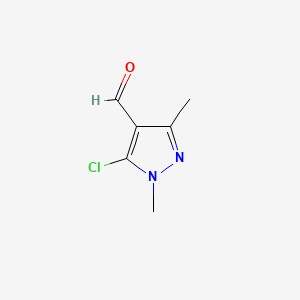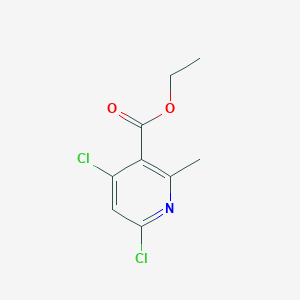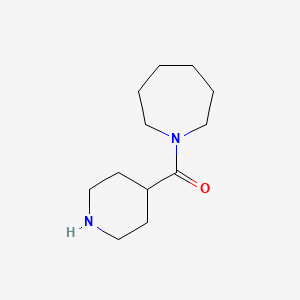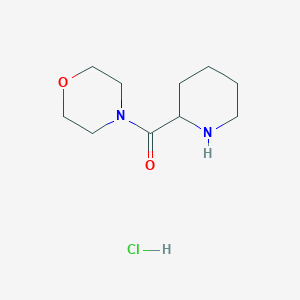
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride, also known as 4-CFTPC, is a sulfonyl chloride compound with a variety of applications in organic synthesis. It is a common reagent in organic synthesis and has been used in a wide range of reactions, including oxidation, cyclization, and condensation reactions. In addition, 4-CFTPC is a useful reagent for the synthesis of various organic compounds, including heterocycles and peptides. It is also used as a catalyst in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Chlorination and Oxidation Studies
Research on similar sulfur-containing heterocyclic compounds has shown that chlorination processes can lead to various transformations, including the introduction of chlorine atoms into different positions within the molecule or cleavage to form new derivatives. Oxidation with agents like hydrogen peroxide can convert these compounds into their corresponding sulfones, demonstrating the reactivity and potential for modification of such compounds in synthetic chemistry applications (Moshchitskii et al., 1972).
Antimicrobial Activity
A series of compounds synthesized from reactions involving similar chlorophenyl and sulfonyl chloride structures were tested for their antibacterial and antifungal activities. These studies highlight the potential biomedical applications of such compounds, particularly in developing new antimicrobial agents (Shah et al., 2014).
Catalysis in Organic Synthesis
Sulfonic acid-functionalized pyridinium chloride has been used as an efficient and recyclable catalyst in the one-pot synthesis of heterocyclic compounds, demonstrating the utility of similar compounds in facilitating organic reactions (Zare et al., 2015).
Structural Analysis in Crystallography
The structural analysis of compounds containing the trifluoromethylpyridinyl moiety, like fluazinam, provides insights into the molecular geometry, hydrogen bonding, and three-dimensional network formations in crystals. Such studies are essential for understanding the physical properties and stability of these compounds (Jeon et al., 2013).
Advanced Material Synthesis
Research on the synthesis of fluorinated polyamides containing pyridine and sulfone moieties illustrates the application of such compounds in developing new materials with desirable properties like solubility, thermal stability, and mechanical strength. These materials have potential applications in high-performance polymers and coatings (Liu et al., 2013).
Dipole Moment Studies
The analysis of the dipole moment of compounds similar to 2-chloropyridine-5-sulphonyl chloride provides valuable information on the molecular orientation and electronic distribution, which is crucial for understanding the reactivity and interaction of these compounds with other molecules (Lumbroso et al., 1983).
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQIUPPXYAOTSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382411 |
Source


|
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338422-71-2 |
Source


|
| Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


